

Application Notes and Protocols: Giredestrant Tartrate and Palbociclib Combination Study

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Compound of Interest

Compound Name: *Giredestrant tartrate*

Cat. No.: *B12417978*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the study design for the combination of **giredestrant tartrate** and palbociclib, including experimental protocols and data presentation. These notes are intended to guide researchers in understanding the clinical investigation of this combination therapy for estrogen receptor-positive (ER+), HER2-negative breast cancer.

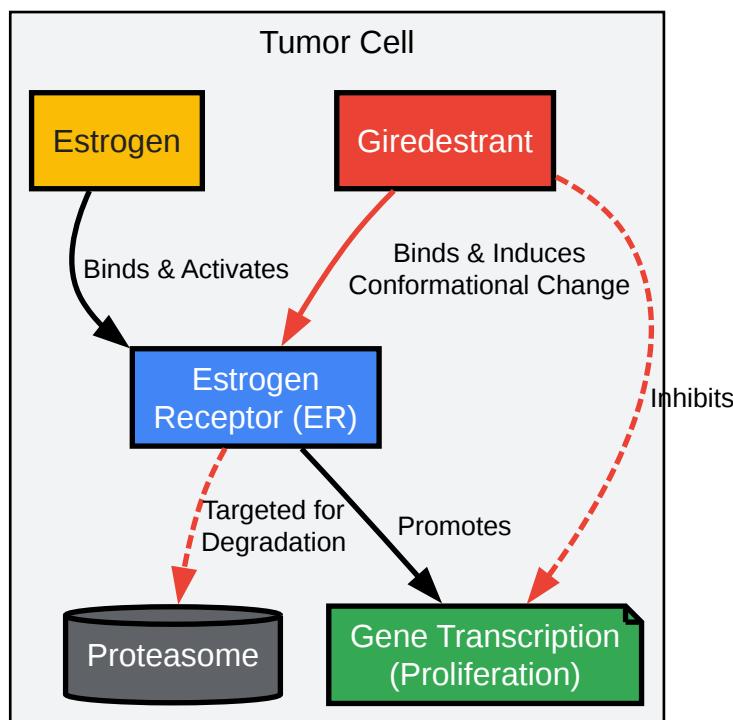
Introduction

Giredestrant (formerly GDC-9545) is a potent, oral selective estrogen receptor degrader (SERD) that antagonizes estrogen receptor signaling by binding to the ER and inducing its degradation.^{[1][2][3]} Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.^[4] The combination of an endocrine therapy like giredestrant with a CDK4/6 inhibitor such as palbociclib is a rational approach to target two key pathways involved in the proliferation of ER+ breast cancer cells, potentially overcoming endocrine resistance.^{[5][6][7]}

Signaling Pathways

Giredestrant Mechanism of Action

Giredestrant binds to the estrogen receptor, including both wild-type and mutant forms, inducing a conformational change that leads to its proteasome-mediated degradation.^{[1][2]} This prevents ER-mediated signaling, which is critical for the growth of ER+ breast cancer.^{[1][2]}

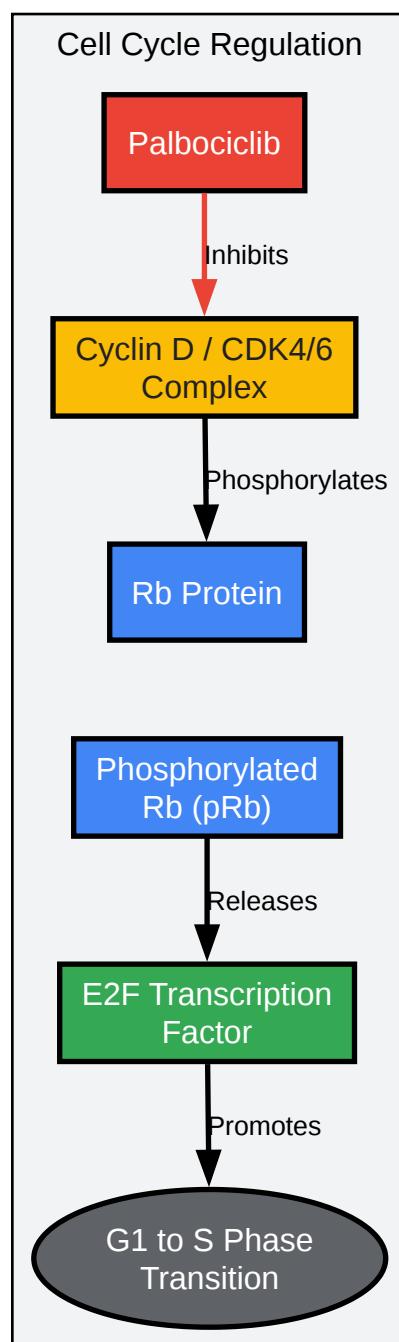


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Caption: Giredestrant blocks estrogen binding and promotes ER degradation.

Palbociclib Mechanism of Action

Palbociclib inhibits the CDK4/6-cyclin D complex, preventing the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby arresting the cell cycle in the G1 phase and preventing entry into the S phase.



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Caption: Palbociclib inhibits CDK4/6, leading to G1 cell cycle arrest.

Clinical Study Design: Phase Ia/b GO39932

The GO39932 study (NCT03332797) is a Phase Ia/b trial evaluating giredestrant alone and in combination with palbociclib in patients with ER+, HER2-negative locally advanced or metastatic breast cancer.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

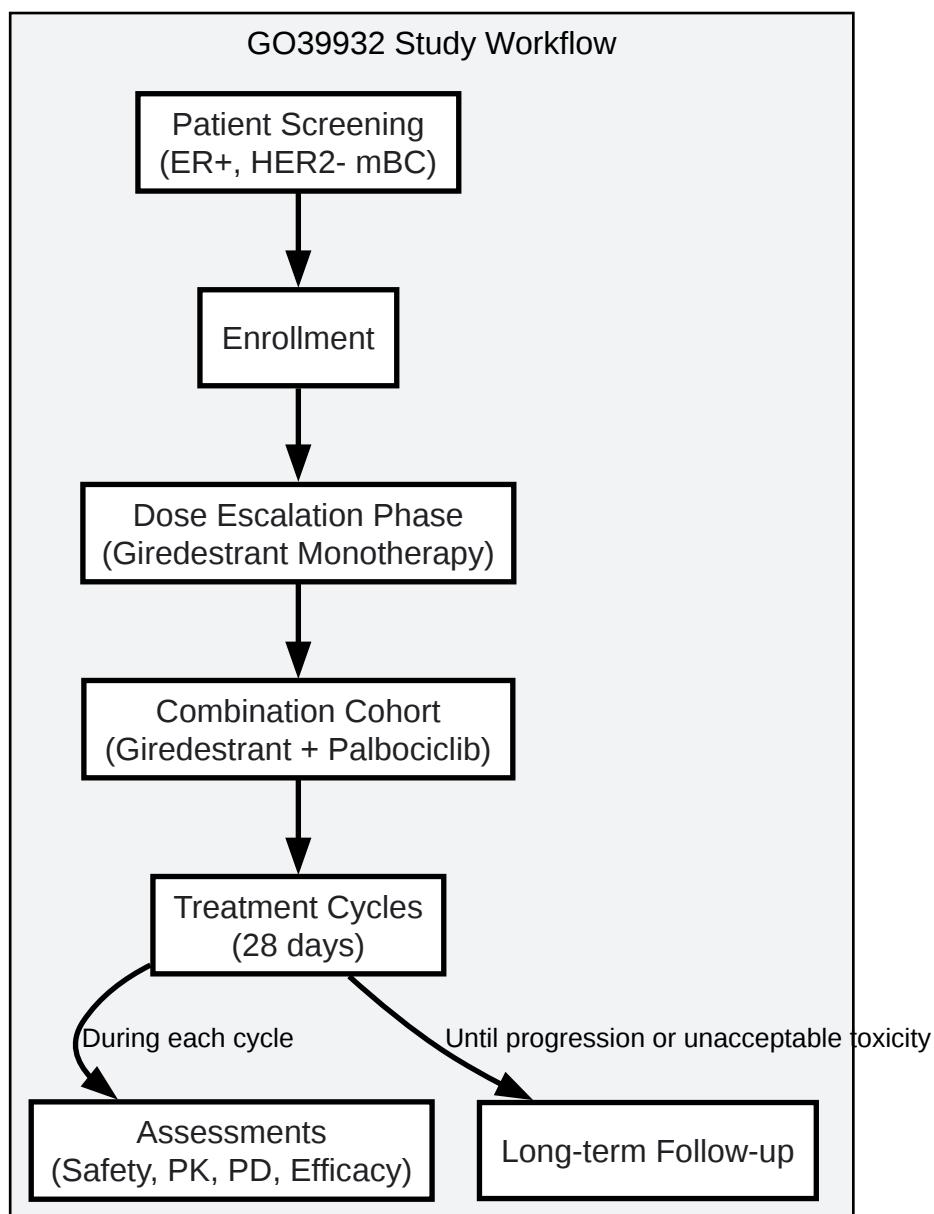
Study Objectives and Endpoints

Objective/Endpoint	Description
Primary Objective	To assess the safety and tolerability of giredestrant as a single agent and in combination with palbociclib. [8] [12]
Secondary Objectives	To evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of the combination. [8] [12]
Primary Endpoint	Incidence of dose-limiting toxicities (DLTs) and adverse events (AEs). [8] [12]
Secondary Endpoints	PK parameters (Cmax, AUC), clinical benefit rate (CBR), objective response rate (ORR), and progression-free survival (PFS). [8] [12]

Patient Population and Dosing

Parameter	Description
Patient Population	Patients with ER+, HER2-negative locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy. [8] [9] [11]
Giredestrant Dosing	Dose escalation (10, 30, 90, 250 mg) and expansion cohorts. The combination cohort used 100 mg giredestrant once daily. [4] [8]
Palbociclib Dosing	125 mg once daily on Days 1-21 of a 28-day cycle. [4] [8]
LHRH Agonist	Administered to pre/perimenopausal women. [4] [8]

Experimental Workflow



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Caption: Workflow of the GO39932 Phase Ia/b clinical trial.

Experimental Protocols

Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of giredestrant and palbociclib in patient plasma.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Collection: Collect peripheral blood samples in EDTA tubes at pre-defined time points.
- Plasma Preparation: Centrifuge blood samples at 1,600 x g for 10 minutes at 4°C. Transfer the plasma to a new tube and centrifuge at 16,000 x g for 10 minutes at 4°C to remove residual cells. Store plasma at -80°C until analysis.
- Sample Preparation:
 - Thaw plasma samples on ice.
 - Precipitate proteins by adding methanol (containing an internal standard) to the plasma sample.^[7]
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Alternatively, for a cleaner extract, use solid-phase extraction (SPE).^{[5][13]}
- LC-MS/MS Analysis:
 - Inject the supernatant/eluate into an LC-MS/MS system.
 - Use a suitable C18 or biphenyl column for chromatographic separation.^{[6][13]}
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).^{[6][14]}
 - Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.^[7]

Pharmacodynamic (PD) Biomarker Analysis: Ki67 Immunohistochemistry

Objective: To assess the anti-proliferative effect of the combination therapy in tumor tissue.

Methodology: Immunohistochemistry (IHC) for Ki67

- Tissue Collection and Processing:
 - Obtain core needle biopsies of tumor tissue at baseline and on-treatment.
 - Fix the tissue in 10% neutral buffered formalin for 6-72 hours.[\[9\]](#)
 - Process and embed the tissue in paraffin.
- Immunohistochemical Staining:
 - Cut 4-5 μ m thick sections and mount on charged slides.
 - Deparaffinize and rehydrate the sections.
 - Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
 - Block endogenous peroxidase activity with 3% hydrogen peroxide.
 - Incubate with a primary antibody against Ki67 (e.g., MIB-1 clone).
 - Apply a secondary HRP-conjugated antibody.
 - Develop the signal with a chromogen such as DAB.
 - Counterstain with hematoxylin.
- Scoring:
 - Count at least 500 invasive tumor cells.
 - The Ki67 index is the percentage of tumor cells with positive nuclear staining.[\[15\]](#)
 - Scoring should be performed by a trained pathologist, and participation in quality assurance programs is recommended.[\[8\]](#)

Circulating Tumor DNA (ctDNA) Analysis

Objective: To monitor tumor-specific mutations in plasma as a non-invasive biomarker of treatment response and resistance.

Methodology: Next-Generation Sequencing (NGS) of ctDNA

- Blood Collection: Collect 10 mL of peripheral blood in Streck Cell-Free DNA BCT tubes.
- Plasma Isolation: Perform a two-step centrifugation as described for PK analysis to obtain cell-free plasma.[16]
- ctDNA Extraction: Extract ctDNA from plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).[10]
- Library Preparation and Sequencing:
 - Quantify the extracted ctDNA.
 - Prepare sequencing libraries using a method optimized for low DNA input.
 - Perform targeted NGS using a panel of genes relevant to breast cancer, including ESR1.
 - Alternatively, for higher sensitivity, patient-specific digital PCR (dPCR) assays can be designed.[11]
- Data Analysis:
 - Align sequencing reads to the human reference genome.
 - Call variants and calculate the variant allele frequency (VAF).
 - Monitor changes in VAF of specific mutations (e.g., ESR1) over the course of treatment.

Data Presentation Safety and Tolerability (GO39932 Study)

Adverse Event (AE) Grade	Giredestrant Monotherapy Cohorts (%)	Giredestrant + Palbociclib Cohort (%)
Any Grade AE	85.6	Not explicitly stated, but giredestrant-related AEs were 59.4% ^[8]
Grade 3/4 AE	Not explicitly stated, but giredestrant-related Grade 3/4 AEs were 4.5% ^[8]	Giredestrant-related Grade 3/4 AEs were 3.1% ^[8]
Dose Interruptions	15.3	Not specified
Dose Reductions	2.7	Not specified

Data as of January 28, 2021.^[8]

Preliminary Efficacy (GO39932 Study)

Efficacy Endpoint	Giredestrant Monotherapy Cohorts	Giredestrant + Palbociclib Cohort
Clinical Benefit Rate (CBR)	48.6%	81.3%

Data as of January 28, 2021.^{[4][8][11]}

Conclusion

The combination of giredestrant and palbociclib has demonstrated a manageable safety profile and promising clinical activity in patients with pre-treated ER+, HER2-negative advanced breast cancer. The ongoing Phase III persevERA study (NCT04546009) will further evaluate the efficacy and safety of this combination compared to letrozole plus palbociclib in the first-line setting.^{[1][8][9]} The detailed protocols provided herein offer a framework for researchers to design and execute similar translational studies.

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